1-(3-Chlorophenyl)piperidin-4-ol
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Overview
Description
1-(3-Chlorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and a hydroxyl group at the fourth position
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . Additionally, the presence of two or more lipophilic groups in the ligand is a common feature of most of the antagonists, including this compound .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the cells .
Result of Action
The result of the compound’s action is the prevention of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . As a result, the compound has potential for use in the treatment of HIV-1 .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)piperidin-4-ol has been found to interact with the chemokine receptor CCR5, which is an essential coreceptor in the process of HIV-1 entry . The compound has been shown to have CCR5 antagonistic activities . The nature of these interactions involves the anchoring of the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with the CCR5 receptor. By acting as a CCR5 antagonist, it can potentially prevent the entry of HIV-1 into cells . This could influence cell function by affecting cell signaling pathways and gene expression related to HIV-1 infection .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the CCR5 receptor. The compound contains a basic nitrogen atom which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction can inhibit or activate enzymes and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has been obtained via an efficient synthetic route in excellent yields and has been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)piperidin-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes. For instance, the use of catalytic hydrogenation and deprotection steps can be employed to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a piperidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(3-chlorophenyl)piperidin-4-one.
Reduction: Formation of 1-(3-chlorophenyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)piperidin-4-ol
- 1-(3-Bromophenyl)piperidin-4-ol
- 1-(3-Fluorophenyl)piperidin-4-ol
Comparison: 1-(3-Chlorophenyl)piperidin-4-ol is unique due to the presence of the chlorine atom at the meta position on the phenyl ring. This structural feature can influence its binding affinity and selectivity towards certain biological targets compared to its analogs with different substituents. For example, the presence of a bromine or fluorine atom may alter the compound’s electronic properties and steric interactions, leading to variations in its biological activity .
Properties
IUPAC Name |
1-(3-chlorophenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8,11,14H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJKBOMAIZCAQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119836-11-2 |
Source
|
Record name | 1-(3-chlorophenyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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